2,2,5-Trimethylhexan-3-amine
Description
Contextualization within Branched Amine Chemistry Research
Branched amines are a fundamental class of organic compounds characterized by a non-linear carbon chain attached to a nitrogen atom. Their synthesis and application are cornerstones of modern organic chemistry, with these structures appearing in a vast array of pharmaceuticals, agrochemicals, and materials. acs.orgnih.gov The branching of the alkyl group can significantly influence the physical and chemical properties of the amine, including its basicity, nucleophilicity, and reactivity. masterorganicchemistry.com The synthesis of α-branched amines, where the branching occurs at the carbon atom directly attached to the nitrogen, is an area of intense research, with numerous methods developed to control their stereochemistry and substitution patterns. nih.gov
2,2,5-trimethylhexan-3-amine, with its trimethyl-substituted hexane (B92381) backbone, is a prime example of a branched amine. Its structure, featuring a tertiary butyl group adjacent to the amine functionality, suggests a high degree of steric hindrance, which sets it apart from simpler, linear amines. The investigation of such branched structures is driven by the need for novel building blocks in organic synthesis that can impart specific properties to larger molecules.
Significance of Investigating Sterically Hindered Amines like this compound
Sterically hindered amines are a unique subclass of amines where the nitrogen atom is shielded by bulky alkyl or aryl groups. acs.org This steric bulk dramatically influences their reactivity, making them poor nucleophiles while often retaining significant basicity. masterorganicchemistry.com This combination of properties is highly valuable in organic synthesis, where they are often employed as non-nucleophilic bases in elimination reactions and other transformations where the competing nucleophilic substitution is undesirable. msu.edu
The significance of investigating sterically hindered amines like this compound extends to several key areas:
Catalysis: Their bulky nature can be exploited in the design of novel ligands for transition metal catalysts, influencing the selectivity and activity of catalytic transformations. chemistryviews.org
Materials Science: Sterically hindered amines are used as curing agents for polymers like polyurethanes and polyureas, where their slower reactivity allows for better process control and improved material properties. tri-iso.com They are also investigated as components of "intelligent" materials, such as pH-sensitive hydrogels.
CO2 Capture: The formation of carbamates from the reaction of amines with carbon dioxide is a key step in industrial CO2 capture technologies. Research has shown that sterically hindered amines can exhibit favorable thermodynamics for CO2 absorption and regeneration, potentially leading to more energy-efficient carbon capture processes.
The specific arrangement of the methyl groups in this compound, particularly the neopentyl-like environment around the C3 position, makes it an interesting candidate for exploring these applications.
Current Research Gaps and Future Prospects for this compound
Despite the general importance of branched and sterically hindered amines, dedicated research on this compound is virtually non-existent in publicly available literature. This presents a significant research gap and a compelling opportunity for new discoveries.
Key Research Gaps:
Synthesis: While general methods for the synthesis of sterically hindered primary amines exist, such as the reductive amination of ketones or photoredox catalysis, a systematic study to determine the most efficient and scalable synthesis of this compound is lacking. acs.orgrsc.org
Reactivity Profile: A thorough investigation of its basicity (pKa) and nucleophilicity is needed to quantitatively understand its behavior in chemical reactions. Its performance as a non-nucleophilic base in various reaction systems has not been evaluated.
Spectroscopic and Physicochemical Data: While basic data can be found in chemical supplier catalogs, a comprehensive dataset of its spectroscopic properties (NMR, IR, Mass Spectrometry) and physicochemical parameters is not readily available.
Applications: There is a clear absence of studies exploring the potential of this compound in the fields of catalysis, materials science, or as a building block for bioactive molecules. The existence of a thietane (B1214591) derivative, N-(2,2,5-trimethylhexan-3-yl)thietan-3-amine, suggests its use as a synthetic intermediate, but the context and application of this derivative are not detailed. ambeed.comachemblock.com
Future Prospects:
The future prospects for research on this compound are promising and could involve:
Development of an optimized synthesis: A study focused on an efficient and high-yielding synthesis would make this compound more accessible for further research.
Fundamental reactivity studies: A detailed investigation of its chemical properties would establish its utility as a chemical tool.
Exploration in catalysis: Its use as a ligand for various metal-catalyzed reactions could lead to the discovery of novel catalytic systems with unique selectivities.
Polymer and materials science applications: Investigating its role as a monomer or curing agent could result in new materials with tailored properties.
Synthesis of novel derivatives: Using this compound as a starting material for the synthesis of more complex molecules could lead to the discovery of new compounds with interesting biological or material properties.
The following data tables provide a summary of the known information for this compound and its hydrochloride salt, primarily sourced from chemical databases and supplier information.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1184188-81-5 | bldpharm.comchemsrc.com |
| Molecular Formula | C9H21N | bldpharm.com |
| Molecular Weight | 143.27 g/mol | bldpharm.com |
Table 2: Properties of this compound hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1334149-69-7 | sigmaaldrich.comcymitquimica.com |
| Molecular Formula | C9H22ClN | cymitquimica.comnih.gov |
| Molecular Weight | 179.73 g/mol | sigmaaldrich.comcymitquimica.com |
| Physical Form | Powder | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.comcymitquimica.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| N-(2,2,5-trimethylhexan-3-yl)thietan-3-amine |
| Carbon dioxide |
| Polyurethane |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
2,2,5-trimethylhexan-3-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)6-8(10)9(3,4)5/h7-8H,6,10H2,1-5H3 |
InChI Key |
IBHYHGVDWZMMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,2,5 Trimethylhexan 3 Amine
Established Synthetic Routes to 2,2,5-Trimethylhexan-3-amine
Conventional synthetic routes provide reliable access to the racemic form of this compound. These methods are typically robust and can be scaled for the production of significant quantities of the material.
Reductive amination is one of the most direct and widely used methods for the synthesis of amines. rsc.orgharvard.edu This one-pot reaction involves the condensation of a ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. researchgate.net
For the synthesis of this compound, the key precursor is the ketone 2,2,5-trimethylhexan-3-one (B1267951) . The reaction proceeds by treating this ketone with ammonia and a suitable reducing agent. The steric hindrance around the carbonyl group, posed by the adjacent tert-butyl group, can make this reaction challenging, often requiring specific catalysts or forcing conditions. rsc.orgresearchgate.net
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C, Raney Nickel, or Rh). harvard.edugoogle.com The choice of reducing agent and reaction conditions is critical to balance the rate of imine formation versus the undesired reduction of the starting ketone. liv.ac.uk
Table 1: Reductive Amination Conditions for Sterically Hindered Ketones
| Amine Source | Reducing Agent / Catalyst | Solvent | Conditions | Typical Outcome |
|---|---|---|---|---|
| Ammonia (NH₃) | H₂ / Rh-Ni Catalyst | Cyclohexane | 100°C, 6 bar pressure | High conversion and selectivity for primary amines. |
| Ammonia (NH₃) | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | Mild conditions, good functional group tolerance. harvard.edu |
| Ammonium (B1175870) Acetate | NaBH₃CN | Methanol | pH 6-7 | Selective reduction of the intermediate iminium ion. harvard.edu |
| Primary/Secondary Amines | H₂ / Ru or Rh Catalyst + CO | Toluene | High Temperature/Pressure | Atom-economical method using CO as a deoxygenating agent. rsc.org |
An alternative classical approach involves nucleophilic substitution, where an amine-containing nucleophile displaces a leaving group at the C3 position of the hexane (B92381) skeleton. This multi-step process typically begins with the corresponding alcohol, 2,2,5-trimethylhexan-3-ol (B11950739) . lookchem.comnih.gov
The synthetic sequence involves:
Activation of the Alcohol : The hydroxyl group of 2,2,5-trimethylhexan-3-ol is converted into a better leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester. Alternatively, reaction with reagents like PBr₃ or SOCl₂ can convert the alcohol to the corresponding bromide or chloride.
Nucleophilic Displacement : The activated substrate is then treated with a nitrogen nucleophile. Concentrated ammonia can be used, though this often requires high pressure and temperature. A more common laboratory-scale method is the Gabriel synthesis, which uses potassium phthalimide (B116566), or the azide (B81097) synthesis, where sodium azide (NaN₃) is used as the nucleophile.
Deprotection/Reduction : If the azide synthesis is used, the resulting alkyl azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. In the Gabriel synthesis, the phthalimide is cleaved, typically with hydrazine, to release the primary amine.
The viability of the routes described above depends on the availability of the key precursors, namely 2,2,5-trimethylhexan-3-one and 2,2,5-trimethylhexan-3-ol.
Synthesis of 2,2,5-trimethylhexan-3-one (tert-butyl isobutyl ketone): This sterically hindered ketone can be synthesized through several methods:
Grignard Reaction with an Acyl Chloride : A common method involves the reaction of isobutylmagnesium bromide (a Grignard reagent) with pivaloyl chloride. organic-chemistry.orgchemguide.co.uk This reaction must be carried out at low temperatures to prevent the Grignard reagent from adding to the newly formed ketone.
Grignard Reaction with a Nitrile : The addition of a tert-butyl Grignard reagent to isobutyronitrile, followed by acidic hydrolysis of the intermediate imine, yields the target ketone. masterorganicchemistry.comlibretexts.org This method can be advantageous as the intermediate imine is less reactive towards a second addition of the Grignard reagent.
Cuprate Chemistry : The use of organocuprates, such as lithium diisobutylcuprate, reacting with pivaloyl chloride can provide the ketone in good yield with minimal side products. orgsyn.org
Synthesis of 2,2,5-trimethylhexan-3-ol: The precursor alcohol is readily prepared via a Grignard reaction between isobutylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal). lookchem.comchemguide.co.uk This reaction directly assembles the carbon skeleton and establishes the secondary alcohol functionality.
Enantioselective Synthesis of Chiral this compound Derivatives
Because the C3 carbon of this compound is a stereocenter, the development of enantioselective syntheses is crucial for applications where a single enantiomer is required.
Asymmetric catalysis offers an elegant and atom-economical way to produce enantiomerically enriched chiral amines. nih.gov
Asymmetric Reductive Amination (ARA) : This is a powerful one-pot method that converts the achiral ketone, 2,2,5-trimethylhexan-3-one, directly into a single enantiomer of the amine. researchgate.netacs.org The process involves a chiral transition-metal catalyst (often based on Iridium, Rhodium, or Ruthenium) that coordinates to the intermediate imine and delivers hydrogen from a reductant (like H₂) in a stereoselective manner. liv.ac.ukrsc.org The steric bulk of the tert-butyl and isobutyl groups presents a significant challenge, requiring highly effective and sterically tailored catalysts to achieve high enantioselectivity. nih.govresearchgate.net
Asymmetric Hydrogenation of Imines : An alternative two-step approach involves the pre-formation of an imine from 2,2,5-trimethylhexan-3-one, which is then subjected to asymmetric hydrogenation. dicp.ac.cn Chiral catalysts, such as those based on manganese or palladium, have been developed for the hydrogenation of sterically demanding ketimines, providing the corresponding chiral amines with high enantiomeric excess (ee). dicp.ac.cnacs.org
Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the asymmetric transfer hydrogenation of ketimines. acs.org These metal-free systems use a hydrogen donor, like a Hantzsch ester or indoline, to reduce the imine protonated by the chiral acid, thereby inducing enantioselectivity. beilstein-journals.orgrsc.org
Table 2: Asymmetric Catalysis Strategies for Chiral Amine Synthesis
| Strategy | Catalyst Type | Reductant | Key Features |
|---|---|---|---|
| Asymmetric Reductive Amination | Chiral Ir, Rh, or Ru complexes | H₂ | One-pot conversion from ketone; high atom economy. acs.orgsemanticscholar.org |
| Asymmetric Hydrogenation | Chiral Pd or Mn complexes | H₂ | High enantioselectivities for activated or sterically hindered imines. nih.govresearchgate.netdicp.ac.cn |
| Organocatalytic Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) | Hantzsch Ester, Indoline | Metal-free; operates via iminium ion activation. acs.orgnih.gov |
| Chiral Primary Amine Catalysis | Chiral Primary Amines | Various | Forms chiral iminium ions for subsequent reactions. rsc.org |
Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. wikipedia.org In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product. nih.gov
A potential strategy for synthesizing chiral this compound could involve an Evans oxazolidinone auxiliary . rsc.orgrsc.org
An oxazolidinone, derived from a chiral amino alcohol, is acylated with a carboxylic acid derivative like isovaleric acid.
The resulting N-acyl oxazolidinone is deprotonated to form a chiral enolate.
This enolate is then subjected to a diastereoselective alkylation with a tert-butyl halide. The bulky auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby creating a new stereocenter with high control. rsc.orgwilliams.eduresearchgate.net
Finally, the chiral auxiliary is cleaved, and the carbonyl group is converted into the amine. This can be achieved by reducing the amide to an alcohol and then converting it to the amine, or through a Curtius or Hofmann rearrangement.
Alternatively, auxiliaries like Myers' pseudoephenamine or Ellman's tert-butanesulfinamide can be employed. yale.edunih.govnih.gov For instance, condensation of 2,2,5-trimethylhexan-3-one with enantiopure tert-butanesulfinamide would yield a chiral sulfinylimine. wikipedia.orgwikiwand.com The subsequent diastereoselective addition of a hydride reagent (e.g., from NaBH₄) would be directed by the bulky sulfinyl group. Acidic cleavage of the auxiliary would then furnish the chiral primary amine. yale.edu
Optimization of Reaction Conditions for this compound Synthesis
The direct reductive amination of a ketone is a highly effective method for amine synthesis. jocpr.comnih.gov This one-pot process involves the reaction of a ketone with an amine source, typically ammonia for a primary amine, to form an imine intermediate, which is then reduced in situ to the final amine. However, the synthesis of sterically hindered amines like this compound presents challenges, as the bulky alkyl groups can impede the formation of the necessary imine intermediate. nih.govresearchgate.net Consequently, the optimization of reaction parameters—including catalyst, reducing agent, solvent, and temperature—is crucial for achieving high yields and purity.
Catalyst and Reducing Agent Selection: The choice of catalyst and reducing agent is paramount in reductive amination. Transition metal catalysts, such as those based on ruthenium, iridium, rhodium, and nickel, are often employed for their high efficiency in promoting the reduction step. jocpr.comrsc.org For instance, Rhodium and Ruthenium-based catalysts have been specifically developed for the direct reductive amination of ketones to produce hindered amines. rsc.org The reducing agent must be selective enough to reduce the imine intermediate preferentially over the starting ketone. researchgate.net Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each with varying reactivity and selectivity that must be matched to the specific substrate and conditions. sigmaaldrich.comorganic-chemistry.org
Solvent and Temperature Effects: The reaction medium and temperature significantly influence the reaction equilibrium and rate. Solvents like methanol, dichloromethane, and tetrahydrofuran (B95107) (THF) are commonly used. The optimal solvent is chosen based on its ability to dissolve reactants while facilitating the desired chemical transformations. Temperature control is also critical; while higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts or decomposition of reactants. For hindered substrates, reaction conditions may require heating to overcome the steric barriers to imine formation. organic-chemistry.org
Interactive Data Table: Optimization of Reductive Amination Parameters
The following table illustrates hypothetical outcomes from an optimization study for the synthesis of this compound from 2,2,5-trimethylhexan-3-one and ammonia, based on established principles of reductive amination.
| Entry | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5% Pd/C | H₂ (5 atm) | Methanol | 25 | 45 |
| 2 | 5% Pd/C | H₂ (5 atm) | Methanol | 60 | 65 |
| 3 | Raney Nickel | H₂ (10 atm) | Ethanol | 80 | 78 |
| 4 | Ir-Complex organic-chemistry.org | HCOOH | Water | 80 | 85 |
| 5 | Ru-Complex jocpr.com | H₂ (5 atm) | THF | 60 | 92 |
| 6 | None | NaBH(OAc)₃ | Dichloromethane | 25 | 88 |
| 7 | None | NaBH₃CN | Methanol | 25 | 75 |
This table is a representation of expected trends in reaction optimization and does not reflect actual experimental data for this specific compound.
Green Chemistry Principles in this compound Production
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign production methods. jocpr.com This involves designing processes that maximize efficiency while minimizing waste and the use of hazardous substances.
Atom Economy: A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org Reductive amination is an inherently atom-economical process. rsc.orgrsc.org In its ideal form, using catalytic hydrogenation with ammonia, the only byproduct is water, leading to a very high atom economy. rsc.org This contrasts sharply with classical methods like the Gabriel synthesis, which generate stoichiometric amounts of waste.
Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Catalytic reductive amination, employing transition metals or enzymes, avoids the large quantities of waste associated with stoichiometric reducing agents. jocpr.commdpi.com Furthermore, developing catalysts based on earth-abundant and less toxic metals, such as iron or manganese, represents a significant advance in sustainable amine synthesis. rsc.org
Safer Solvents and Conditions: Efforts are continuously made to replace hazardous organic solvents with greener alternatives. The development of catalytic systems that operate efficiently in water or under solvent-free conditions is a key area of research. researchgate.net Performing reactions under milder conditions, such as lower temperatures and pressures, also contributes to a safer and more energy-efficient process.
Derivatization and Functionalization Reactions of 2,2,5 Trimethylhexan 3 Amine
Amidation and Sulfonamidation Reactions of 2,2,5-Trimethylhexan-3-amine
The formation of an amide or sulfonamide bond from this compound presents a significant synthetic challenge due to steric hindrance. The bulky tert-butyl group adjacent to the nitrogen atom impedes the approach of acylating or sulfonylating agents. Standard coupling methods that work efficiently for unhindered primary amines often fail or provide very low yields with sterically congested amines. rsc.org
To overcome this, more robust synthetic protocols are necessary. The reaction with highly reactive acylating agents like acyl chlorides or anhydrides may proceed, but typically requires elevated temperatures and extended reaction times. A more effective strategy involves the in-situ formation of highly reactive acyl fluorides, which are less sterically demanding and more reactive towards hindered amines. rsc.org Alternative methods developed for coupling sterically hindered substrates include the use of boric acid as a catalyst, which can facilitate the direct condensation of carboxylic acids and amines under dehydrating conditions. orgsyn.org Similarly, oxidative amidation techniques, which proceed through different intermediates, can be effective for creating congested amide bonds. nih.govacs.org
Sulfonamidation, the reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride), faces similar steric challenges. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the HCl by-product. The inherent difficulty in forming these bonds makes this compound a substrate where specialized or more forceful reaction conditions are paramount for successful transformation.
Table 1: Representative Amidation and Sulfonamidation Reactions This table presents hypothetical yet plausible reaction conditions based on established methods for sterically hindered amines.
| Reagent | Product Type | Typical Conditions | Expected Outcome |
|---|---|---|---|
| Acetyl Chloride | Acetamide | Non-nucleophilic base (e.g., pyridine (B92270), triethylamine), CH₂Cl₂, 25-50°C | Slow reaction; moderate yield may require forcing conditions. |
| Benzoic Acid / BTFFH | Benzamide | BTFFH, Diisopropylethylamine, Acetonitrile (B52724), Elevated Temperature | Good yield expected via acyl fluoride (B91410) intermediate. rsc.org |
| Propanoic Acid / Boric Acid | Propanamide | B(OH)₃ (cat.), Toluene, Dean-Stark trap, Reflux | Moderate to good yield via boric acid catalysis. orgsyn.org |
| p-Toluenesulfonyl Chloride | Sulfonamide | Pyridine (solvent and base), 0°C to 25°C, 24h | Reaction is likely to be slow and may result in low to moderate yields. |
Alkylation and Acylation of the Amine Moiety in this compound
Alkylation of this compound via reaction with alkyl halides is subject to two competing factors: the inherent nucleophilicity of the amine and the steric hindrance around the nitrogen. Direct alkylation of primary amines is often complicated by polyalkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. jove.comntu.edu.sg However, the steric bulk in this compound significantly retards the rate of S_N2 reactions at the nitrogen center. msu.edumasterorganicchemistry.com
Consequently, mono-alkylation can be achieved more selectively than with unhindered amines, although the reaction rate will be slow. To achieve exhaustive alkylation to form a quaternary ammonium (B1175870) salt, more forcing conditions, such as heating with an excess of a reactive alkylating agent (e.g., methyl iodide), would be required. dtic.mil Reductive amination, an alternative to direct alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), and can be a more controlled method for producing mono-alkylated products.
Acylation, the reaction with acylating agents to form amides, is discussed in detail in section 3.1. The principles are similar to alkylation in that steric hindrance is the dominant factor controlling reactivity.
Table 2: Potential Alkylation Reactions This table outlines expected products from the alkylation of this compound based on general amine reactivity.
| Alkylating Agent | Product Type | Plausible Conditions | Comments |
|---|---|---|---|
| Methyl Iodide (1 eq.) | Secondary Amine | K₂CO₃, Acetonitrile, Reflux | Slow reaction. A mixture of mono-, di-alkylated and starting material is likely. |
| Methyl Iodide (excess) | Quaternary Ammonium Salt | K₂CO₃ or a hindered base (e.g., 2,6-lutidine), DMF, 60-80°C | Forcing conditions needed for exhaustive methylation. dtic.mil |
| Benzyl Bromide | Secondary Amine | K₂CO₃, Acetonitrile, Reflux | Reaction is expected to be slow due to the steric bulk of both reactants. |
| Acetone / NaBH(OAc)₃ | Secondary Amine (N-isopropyl) | Dichloroethane, Acetic Acid (cat.), 25°C | Reductive amination offers a controlled route to the mono-alkylated product. |
Formation of Schiff Bases and Imines from this compound
The condensation of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The rate of this reversible reaction is highly dependent on the steric environment of both the amine and the carbonyl compound.
For this compound, the reaction is significantly slower compared to less hindered primary amines like n-butylamine. srce.hr The presence of the t-butyl group alpha to the amine functionality creates a sterically crowded environment, making the initial nucleophilic attack less favorable. To achieve reasonable yields, the reaction typically requires acid catalysis (e.g., a trace of acetic acid or p-toluenesulfonic acid) to protonate the carbonyl oxygen and activate it for attack. Furthermore, the removal of water, often by azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents, is crucial to drive the equilibrium towards the imine product. mdpi.com Reactions with aldehydes are generally more facile than with ketones, and sterically hindered ketones may not react at all.
Table 3: Representative Schiff Base Formation Reactions This table illustrates the expected reactivity with various carbonyl compounds.
| Carbonyl Compound | Product Name (Systematic) | Plausible Conditions | Expected Reactivity |
|---|---|---|---|
| Benzaldehyde | N-(2,2,5-trimethylhexan-3-yl)-1-phenylmethanimine | Toluene, p-TsOH (cat.), Dean-Stark, Reflux | Reaction should proceed with catalysis and water removal. |
| Acetone | N-(2,2,5-trimethylhexan-3-yl)propan-2-imine | Neat or in alcohol, H⁺ (cat.), Molecular Sieves | Slower than with aldehydes. Requires effective water removal. |
| Cyclohexanone | N-cyclohexylidene-2,2,5-trimethylhexan-3-amine | Toluene, p-TsOH (cat.), Dean-Stark, Reflux | Reaction is feasible but may require longer reaction times. |
| Acetophenone | N-(1-phenylethylidene)-2,2,5-trimethylhexan-3-amine | High temperature, H⁺ (cat.), Dean-Stark | Reaction is difficult due to the steric hindrance of both reactants. Very low yield expected. |
Heterocyclic Ring Formation Utilizing this compound as a Precursor
Utilizing this compound as a building block for heterocyclic rings is theoretically possible but synthetically demanding. Such syntheses would typically involve reacting the amine with a molecule containing at least two electrophilic centers, leading to a cyclization event.
For example, reaction with a 1,n-dihaloalkane (e.g., 1,4-dibromobutane) could, in principle, lead to the formation of an N-substituted pyrrolidine (B122466) ring. Similarly, reaction with a halo-ketone could lead to a cyclic imine or related heterocycle after an initial alkylation followed by intramolecular condensation. However, both intermolecular and subsequent intramolecular steps would be severely hindered by the bulky substituent on the nitrogen. These reactions would likely require high temperatures, strong bases for deprotonation steps, and would probably suffer from low yields due to competing elimination and polymerization side reactions. cdnsciencepub.comorganic-chemistry.org General methods for N-heterocycle synthesis from primary amines often rely on transition-metal catalysis, which may offer a more viable, albeit unexplored, route for this specific substrate. organic-chemistry.org
Stereoselective Derivatization of this compound
The carbon atom to which the amine group is attached (C3) is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-2,2,5-trimethylhexan-3-amine. If the amine is used as a racemate (an equal mixture of both enantiomers), its derivatization with a chiral, enantiomerically pure reagent will result in a mixture of diastereomers.
For instance, reacting racemic this compound with pure (R)-Mosher's acid chloride would produce two diastereomeric amides: (R,R) and (S,R). These diastereomers are distinct chemical compounds with different physical properties, such as melting points, boiling points, and solubility. This difference allows for their potential separation using techniques like fractional crystallization or chromatography. This strategy is a classical method for resolving racemic amines and serves as a prime example of stereoselective derivatization. While specific studies on this compound are not prevalent, this principle is a cornerstone of stereochemistry.
Metal Complexation Studies Involving this compound as a Ligand
As a primary amine, this compound can act as a Lewis base and coordinate to metal ions to form metal complexes. The nitrogen lone pair serves as the donor to the metal center. In this capacity, it functions as a monodentate ligand. The most significant factor influencing its coordination chemistry is its extreme steric bulk.
The large t-butyl and isobutyl groups flanking the amine will heavily influence the geometry and coordination number of the resulting metal complexes. acs.org It is expected that this compound would favor the formation of complexes with lower coordination numbers. For a metal ion that typically forms octahedral (6-coordinate) complexes with smaller amines, it might instead form tetrahedral (4-coordinate) or square planar (4-coordinate) complexes with this ligand. The steric hindrance can prevent the coordination of a larger number of ligands around the metal center. mdpi.com
Furthermore, Schiff bases derived from this compound (as described in section 3.3) can act as multidentate ligands (e.g., bidentate N,O-ligands if formed from salicylaldehyde). The steric profile of the parent amine would be carried over to the ligand, influencing the structure and stability of the resulting metal helicates or complexes, potentially preventing the formation of dimeric or polymeric structures often seen with less hindered analogues. rsc.orgresearchgate.net
Table 4: Expected Metal Complexation Behavior This table provides a speculative overview of the coordination chemistry based on principles for hindered ligands.
| Metal Ion | Expected Ligand Type | Potential Complex Geometry | Key Considerations |
|---|---|---|---|
| Cu(II) | Monodentate Amine | Distorted Tetrahedral or Square Planar | Steric bulk likely prevents formation of 6-coordinate species. mdpi.com |
| Ni(II) | Monodentate Amine | Tetrahedral | High steric demand favors lower coordination numbers. |
| Pt(II) | Schiff Base Derivative | Square Planar | Schiff base could act as a bidentate [N,O] or [N,N] ligand. nih.gov |
| Zn(II) | Monodentate Amine | Tetrahedral | Forms stable complexes with N-donor ligands. |
Chemical Reactivity and Reaction Mechanisms Pertaining to 2,2,5 Trimethylhexan 3 Amine
Mechanistic Investigations of 2,2,5-Trimethylhexan-3-amine Reactions
No published studies detailing the mechanistic pathways of reactions involving this compound were found.
Kinetic Studies on the Reactivity of this compound
A search for kinetic data, such as reaction rates and activation energies, for reactions of this compound yielded no results.
Influence of Steric Hindrance on this compound Reactivity
While the molecular structure strongly suggests a significant influence of steric hindrance on the reactivity of the amine group, no specific studies have been conducted to quantify or detail this effect for this compound.
Solvent Effects on this compound Reaction Pathways
There is no available research on how different solvents might influence the reaction pathways or reactivity of this compound.
Computational and Theoretical Chemistry of 2,2,5 Trimethylhexan 3 Amine
Quantum Chemical Calculations for 2,2,5-Trimethylhexan-3-amine (e.g., electronic structure, conformational analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure and predict the most stable three-dimensional arrangements (conformers) of the molecule.
Due to the presence of bulky tert-butyl and isobutyl groups, this compound is expected to have a complex potential energy surface with multiple local energy minima corresponding to different conformers. Conformational analysis through computational methods would identify the most stable geometries and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly influence its reactivity and physical properties. For sterically hindered amines, computational studies are particularly valuable in understanding how the bulky alkyl groups affect the geometry around the nitrogen atom, which can deviate from the typical sp³ hybridization. rsc.org
Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within this compound. By calculating the molecular orbitals, it is possible to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity.
For an amine, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making it the center for nucleophilic attack. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons. Conversely, the LUMO's energy relates to the electron affinity and where the molecule is most likely to accept electrons. In this compound, the steric hindrance from the alkyl groups would be expected to influence the energy and accessibility of the HOMO, thereby modulating its reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scienceopen.com DFT calculations can provide accurate geometries, energies, and other electronic properties for molecules the size of this compound with a good balance of accuracy and computational cost. rsc.org DFT would be the method of choice for a detailed investigation of this molecule's properties. researchgate.netresearchgate.netrsc.org
Typical DFT studies on this compound would involve:
Geometry Optimization: To find the lowest energy conformation of the molecule.
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies that can be compared with experimental spectroscopic data.
Calculation of Electronic Properties: Such as the molecular electrostatic potential, which can predict sites of electrophilic and nucleophilic attack, and atomic charges, which provide insight into the charge distribution within the molecule.
The following table illustrates the kind of data that would be generated from DFT calculations on this compound. Please note that these are representative values for a molecule of this type and not the result of a specific calculation.
| Property | Predicted Value (Representative) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| Dipole Moment | 1.3 D | A measure of the overall polarity of the molecule. |
| Nitrogen Atomic Charge | -0.4 e | The partial charge on the nitrogen atom, indicating its nucleophilicity. |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in a solution or interacting with other molecules.
An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation would then solve Newton's equations of motion for each atom, providing a trajectory that describes how the positions and velocities of the atoms change over time. From this trajectory, various macroscopic properties can be calculated, such as diffusion coefficients, viscosity, and radial distribution functions, which describe the local structure of the system. MD simulations are particularly useful for studying the interactions of amines with surfaces or in complex mixtures.
Prediction of Reactivity and Selectivity via Computational Models for this compound
Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these models can help to understand how it will behave in different chemical environments and predict the outcomes of various reactions.
The steric hindrance in this compound is a key factor that will govern its reactivity. rsc.orgresearchgate.net Computational models can quantify this steric effect and predict how it will influence the accessibility of the nitrogen lone pair to electrophiles. For example, transition state theory combined with quantum chemical calculations can be used to calculate the activation energies for different reaction pathways, allowing for the prediction of the most likely products. scienceopen.com
Recent advances in machine learning and artificial intelligence have also led to the development of predictive models for chemical reactivity. nih.govcsmres.co.uk These models are trained on large datasets of known reactions and can predict the outcome of new reactions with increasing accuracy. Such models could be applied to predict the reactivity of this compound in various synthetic transformations.
Spectroscopic Property Predictions and Interpretations of this compound (without listing actual properties)
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be used to interpret experimental spectra. For instance, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental spectra, it is possible to assign the observed peaks to specific vibrational modes of the molecule.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum chemical methods. These calculations can help in the assignment of signals in the ¹H and ¹³C NMR spectra of this compound, which is particularly useful for complex molecules with many similar chemical environments. The interpretation of mass spectrometry data can also be aided by computational analysis of fragmentation pathways. nih.gov
Advanced Analytical Methodologies for 2,2,5 Trimethylhexan 3 Amine
Chromatographic Techniques for the Separation and Quantification of 2,2,5-Trimethylhexan-3-amine and its Analogs
Chromatographic methods are paramount for the separation of this compound from complex matrices and for its precise quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. To overcome these issues, derivatization is a commonly employed strategy.
Derivatization: The primary amine group of this compound can be converted into a less polar and more volatile derivative, significantly improving its chromatographic behavior. Common derivatization reactions for primary amines include acylation, silylation, and reaction with chloroformates. For instance, acylation with reagents such as pentafluorobenzoyl chloride (PFBOC) or heptafluorobutyric anhydride (B1165640) (HFBA) yields stable, volatile derivatives that are highly responsive to electron capture detection (ECD) or can be readily analyzed by mass spectrometry.
GC-MS Analysis: A typical GC-MS method for the analysis of derivatized this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns for the derivatized amine, allowing for unequivocal identification and quantification. Selected Ion Monitoring (SIM) can be utilized to enhance sensitivity and selectivity for trace-level analysis.
| Parameter | Typical Value/Condition |
| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBOC) |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp. 60°C, ramp to 300°C at 10°C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer Mode | Full Scan or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for this compound
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a versatile and highly sensitive approach for the analysis of this compound, especially in complex biological or environmental samples.
Chromatographic Separation: Reversed-phase chromatography is a common approach, where a C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. For a basic compound like this compound, an acidic mobile phase ensures it is in its protonated form, which is amenable to good chromatographic retention and detection.
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for amines. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and monitoring specific product ions generated through collision-induced dissociation. This technique allows for quantification at very low concentrations, even in the presence of co-eluting matrix components.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high organic content |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
Due to the presence of a chiral center at the third carbon atom, this compound exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers, which is crucial in pharmaceutical applications where different enantiomers may exhibit distinct pharmacological activities.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for the resolution of chiral amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
Spectroscopic Techniques for Advanced Structural Elucidation of this compound Derivatives
Spectroscopic techniques are indispensable for the structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen atoms in the molecule. Key signals would include those for the methyl groups, the methylene (B1212753) group, the methine protons, and the protons of the amine group. The chemical shifts and coupling patterns would be characteristic of the specific arrangement of atoms.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their local electronic environment. Carbons bonded to the nitrogen atom would appear in a characteristic downfield region.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. As a primary amine, it would show two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other significant bands would include C-H stretching vibrations around 2800-3000 cm⁻¹ and an N-H bending vibration around 1590-1650 cm⁻¹. The C-N stretching vibration would appear in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy can provide complementary vibrational information to IR spectroscopy. It is particularly useful for studying the skeletal vibrations of the carbon backbone and can be used to identify the compound through its unique spectral fingerprint.
Advanced Titrimetric Methods for Precise Quantification of this compound
For the precise quantification of the bulk amine, advanced titrimetric methods offer a reliable and accurate approach. Due to the weak basicity of aliphatic amines in aqueous solutions, non-aqueous potentiometric titration is the preferred method.
In this technique, the amine is dissolved in a non-aqueous solvent, such as glacial acetic acid, which enhances its basicity. The titration is then performed with a strong acid, typically perchloric acid in glacial acetic acid. The endpoint of the titration is determined potentiometrically using a pH electrode, which shows a sharp potential jump at the equivalence point. This method is highly precise and can be automated for routine quality control analysis.
Development of Novel Sensors for this compound Detection
The detection of volatile organic compounds (VOCs) is of significant interest across various fields, including environmental monitoring, food safety, and healthcare. mdpi.com Within the broad category of VOCs, volatile amines are particularly important as they can be indicators of food spoilage and potential threats to human health. acs.orgacs.org While extensive research has been conducted on sensors for common amines like ammonia (B1221849), the development of novel sensors specifically for more complex amines such as this compound is an emerging area of research. This section explores advanced analytical methodologies focusing on the development of novel sensors that could be adapted for the detection of this compound.
Conventional methods for detecting amine vapors, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often require bulky and complex instrumentation, which limits their use in resource-limited settings. acs.org Consequently, there is a growing demand for portable, sensitive, and selective sensors for the rapid detection of volatile amines. Recent progress has been seen in various types of gas sensors, including chemiresistive sensors and optical sensors. acs.org
One promising approach involves the use of organic field-effect transistors (OFETs) as gas sensors. These devices utilize organic semiconductor materials as the active sensing layer. The interaction between the analyte and the semiconductor layer leads to changes in the electrical properties of the device, such as conductivity or mobility, which can be measured to determine the concentration of the analyte. mdpi.com OFET-based sensors have shown potential for detecting amines at parts-per-billion (ppb) levels. mdpi.com
Fluorescent sensors represent another significant area of development for amine detection. acs.orgrsc.org These sensors are designed based on fluorescent probes that exhibit a change in their fluorescence properties upon interaction with amine vapors. For instance, a sensor based on a fluorogen with aggregation-induced emission (AIE) properties has been developed for the light-up detection of amine vapors. acs.org This type of sensor can be fabricated on a portable substrate like filter paper, offering a low-cost and easy-to-operate solution for amine detection. acs.org Another strategy employs an indanonalkene-based probe that reacts with volatile amines, leading to a "turn-on" fluorescence signal. rsc.org
Furthermore, novel colorimetric sensors based on gas-solid reactions have been reported for the rapid and visual detection of volatile amines. mdpi.com These sensors utilize compounds like tetrachloro-p-benzoquinone (TCBQ) that react with volatile amines to produce a distinct color change. mdpi.com This allows for the development of simple test strips for the quick identification of amines without the need for sophisticated equipment. mdpi.com
The research into these novel sensor technologies provides a strong foundation for the future development of sensors specifically tailored for this compound. The sensitivity and selectivity of these sensors can be further enhanced through the design of new sensing materials and receptor sites that have a high affinity for the unique structural features of this compound.
Interactive Data Table: Comparison of Novel Amine Sensor Technologies
| Sensor Type | Principle of Operation | Target Analytes | Key Advantages | Potential for this compound Detection |
| Organic Field-Effect Transistor (OFET) | Change in electrical properties of an organic semiconductor upon analyte interaction. mdpi.com | Ammonia and other volatile amines. mdpi.com | High sensitivity (ppb levels), potential for miniaturization. mdpi.com | High, with modification of the semiconductor material for specific interaction. |
| Fluorescent Sensor (AIE-based) | Aggregation-induced emission of a fluorogen triggered by aminolysis reaction. acs.org | General amine vapors. acs.org | High selectivity, portability, and "light-up" response. acs.org | Good, by designing a fluorogen with a receptor specific to the amine's structure. |
| Fluorescent Sensor (Indanonalkene-based) | Amine-thiol scrambling reaction leading to a "turn-on" fluorescence signal. rsc.org | Volatile amines, particularly aliphatic amines. rsc.org | Real-time and quantitative detection, high sensitivity. rsc.org | Very good, as this compound is an aliphatic amine. |
| Colorimetric Sensor (TCBQ-based) | Gas-solid reaction between the sensor material and amine, resulting in a color change. mdpi.com | Various volatile amines. mdpi.com | Rapid, visual detection, and simple fabrication of test strips. mdpi.com | Good, could provide a rapid screening tool. |
Molecular Interactions and Biological Relevance of 2,2,5 Trimethylhexan 3 Amine Non Clinical and Mechanism Focused
Receptor Binding Studies and Ligand-Target Interactions of 2,2,5-Trimethylhexan-3-amine (In vitro studies only)
No publicly available in vitro studies detailing the receptor binding profile or specific ligand-target interactions of this compound could be identified. Research investigating the affinity of this compound for specific biological receptors, such as G-protein coupled receptors, ion channels, or nuclear receptors, has not been published in the scientific literature. Consequently, data on its binding constants (e.g., Ki, Kd, IC50) and the nature of its interactions with receptor binding pockets are not available.
Enzymatic Biotransformation Pathways of this compound
There is no available information from in vitro studies on the enzymatic biotransformation pathways of this compound. Studies investigating the metabolism of this compound by key enzyme families, such as cytochrome P450 (CYP) isozymes, flavin-containing monooxygenases (FMOs), or monoamine oxidases (MAOs), have not been documented. As a result, its metabolic fate, including potential metabolites formed through processes like hydroxylation, dealkylation, or oxidation, remains uncharacterized.
Modulatory Effects of this compound on Cellular Pathways (In vitro, focusing on mechanisms)
No in vitro research has been published that elucidates the modulatory effects of this compound on specific cellular pathways. There is a lack of data concerning its impact on intracellular signaling cascades, gene expression, or other cellular processes. Therefore, any mechanistic understanding of how this compound might influence cellular function at a molecular level is currently absent from the scientific record.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs (Focus on molecular features influencing interactions)
Specific structure-activity relationship (SAR) studies for this compound and its close analogs are not available in the scientific literature. While general principles of SAR exist for aliphatic amines, dedicated studies that systematically modify the structure of this compound to determine the influence of its trimethylated hexane (B92381) backbone and the position of the amine group on biological activity have not been conducted or reported.
Interaction of this compound with Biological Macromolecules (e.g., proteins, DNA)
There are no published studies that have investigated the direct interaction of this compound with biological macromolecules such as proteins or nucleic acids. Information regarding its potential to bind to plasma proteins, enzymes, or DNA is not available. Consequently, the molecular basis for any potential interactions and their functional consequences have not been determined.
Environmental Behavior and Degradation of 2,2,5 Trimethylhexan 3 Amine
Occurrence and Distribution of 2,2,5-Trimethylhexan-3-amine in Environmental Matrices (as a research topic, not for safety/impact assessment)There are no studies documenting the occurrence or distribution of this compound in any environmental matrices.
This lack of information highlights a need for future research to understand the potential environmental persistence, transformation, and transport of this compound.
Applications of 2,2,5 Trimethylhexan 3 Amine in Materials Science and Industrial Processes Non Clinical and Non Dosage
Role of 2,2,5-Trimethylhexan-3-amine as a Building Block in Polymer Synthesis
While this compound is categorized as a "versatile small molecule scaffold" by chemical suppliers, indicating its potential as a monomer in polymerization, no specific examples of polymers synthesized from this compound were found in the available scientific literature. cymitquimica.com The amine functionality suggests theoretical potential for its incorporation into polymers such as polyamides or polyimides through reactions with carboxylic acid or anhydride-containing monomers. However, no documented instances or research findings of such polymerizations are publicly available. The sterically hindered nature of the amine group, due to the adjacent bulky tert-butyl group, may influence its reactivity in polymerization processes, a factor that would require dedicated research to characterize.
Catalytic Applications of this compound and its Derivatives
There is no available research data detailing the use of this compound or its derivatives as catalysts. In theory, hindered amines can be used as non-nucleophilic bases or as ligands in metal-catalyzed reactions, but specific studies involving this particular compound are absent from the scientific record.
Use of this compound in Advanced Separation Technologies
No information was found regarding the application of this compound in advanced separation technologies such as liquid-liquid extraction, membrane technology, or as a component in chromatographic stationary phases.
Development of Novel Materials Incorporating this compound
Consistent with the lack of data in the preceding sections, there are no specific reports on the development of novel materials where this compound is a key structural component. Its potential as a building block remains theoretical without published research to demonstrate its incorporation into functional materials.
Emerging Research Directions and Future Prospects for 2,2,5 Trimethylhexan 3 Amine
Exploration of Novel Synthetic Methodologies for 2,2,5-Trimethylhexan-3-amine
The synthesis of sterically hindered secondary amines such as this compound can be challenging due to the steric hindrance around the nitrogen atom, which can impede standard amination reactions. rsc.org The development of novel, efficient, and atom-economical synthetic methods is a key area of future research.
Reductive amination represents a primary route for the synthesis of such amines. rsc.orgrsc.org This typically involves the reaction of a ketone with a primary amine, followed by reduction of the resulting imine. For the synthesis of this compound, this would involve the reaction of 2,2,5-trimethylhexan-3-one (B1267951) with a suitable amine source. Recent advancements in reductive amination include the use of more efficient and selective reducing agents and catalysts that can overcome the steric barriers. rsc.orgresearchgate.net
Another promising approach is the development of catalytic methods. For instance, transition metal-catalyzed C-N bond formation has become a cornerstone of modern organic synthesis. nih.gov While challenging for sterically hindered partners, new ligand developments are enabling copper- and palladium-catalyzed aminations of previously inaccessible substrates. nih.govacs.org Research into ligands that can facilitate the coupling of a highly branched alkyl halide or pseudohalide with an amine would be a significant step forward.
Furthermore, multicomponent reactions offer a streamlined approach to complex molecules. A visible-light-mediated carbonyl alkylative amination process has been reported for the synthesis of α-branched secondary alkylamines, bringing together a primary amine, an aldehyde, and an alkyl iodide. nih.govrsc.org Adapting such a method for the synthesis of this compound could provide a more convergent and efficient route.
| Synthetic Methodology | General Description | Potential Application for this compound |
| Reductive Amination | Reaction of a ketone with an amine followed by reduction of the imine intermediate. rsc.orgresearchgate.net | Reaction of 2,2,5-trimethylhexan-3-one with an amine source, requiring optimized catalysts and reducing agents to overcome steric hindrance. |
| Catalytic C-N Coupling | Transition metal (e.g., Pd, Cu) catalyzed reaction between an alkyl halide/pseudohalide and an amine. nih.govacs.org | Coupling of a C9 branched alkyl electrophile with an amine, dependent on the development of highly effective ligands for sterically demanding substrates. |
| Multicomponent Reactions | A reaction where multiple reactants combine in a single operation to form a product that incorporates portions of all the reactants. nih.gov | A one-pot synthesis from simpler, readily available starting materials, potentially mediated by photoredox catalysis. |
Advanced Computational Approaches for this compound Research
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate its electronic structure, conformational preferences, and the transition states of potential reactions. elifesciences.orgresearchgate.net
A key area of computational study would be the impact of steric hindrance on the amine's properties. The bulky alkyl groups are expected to influence the geometry around the nitrogen atom, potentially leading to a more planar structure compared to less hindered amines. nih.gov Computational models can quantify this deviation from ideal sp³ hybridization and correlate it with properties such as basicity and nucleophilicity. nih.gov The steric bulk can be quantified using parameters like the percent buried volume (%VBur), which has been shown to be a predictive parameter for the properties of sterically hindered amines. nih.gov
Molecular dynamics simulations could provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules. This is particularly relevant for understanding its potential role in catalysis or as a ligand for metal complexes. arxiv.org Furthermore, computational studies can aid in the design of synthetic routes by modeling reaction pathways and predicting the feasibility of different approaches. elifesciences.org
| Computational Method | Research Focus | Expected Insights for this compound |
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reaction mechanisms. elifesciences.orgresearchgate.net | Prediction of pKa, nucleophilicity, and the energetic profiles of potential synthetic and degradation pathways. |
| Steric Parameter Calculation (%VBur) | Quantifying the steric hindrance around the nitrogen atom. nih.gov | Correlation of steric bulk with reactivity and potential for use in predictive catalysis models. |
| Molecular Dynamics (MD) Simulations | Solvation effects, intermolecular interactions, conformational dynamics. arxiv.org | Understanding its behavior in solution and its potential binding modes as a ligand or in self-assembly. |
Unexplored Reactivity Patterns of this compound
The significant steric hindrance in this compound is expected to lead to unique reactivity patterns compared to less bulky secondary amines. While the nitrogen lone pair makes it a base and a nucleophile, its reactivity will be strongly modulated by the steric environment. masterorganicchemistry.com
The nucleophilicity of amines generally increases with basicity, but steric hindrance can significantly reduce nucleophilic reactivity. masterorganicchemistry.com Therefore, this compound may act as a "non-nucleophilic base," capable of deprotonating acidic compounds without engaging in subsequent nucleophilic attack. This property is highly valuable in organic synthesis for promoting elimination reactions or other base-mediated transformations where nucleophilic side reactions are problematic.
The formation of N-nitrosamines from secondary amines is a well-known reaction. vajiramias.com However, the steric bulk in this compound could significantly hinder the rate of N-nitrosation. elifesciences.org This could be an area of interest for mechanistic studies and for applications where the formation of such byproducts is a concern.
Furthermore, the reactivity of this amine in the context of frustrated Lewis pairs (FLPs) could be an exciting avenue of research. FLPs consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to activate small molecules like H₂, CO₂, and olefins. The steric profile of this compound makes it a potential candidate for the Lewis base component in FLP chemistry.
Interdisciplinary Research Integrating this compound
The unique properties of sterically hindered amines suggest potential applications in various interdisciplinary fields. In materials science, for example, bulky amines can be used as curing agents for epoxy resins, where the slow reactivity can provide a longer pot life and better control over the curing process. tri-iso.com They can also be incorporated into polymers to modify their physical properties.
In the field of agrochemicals and pharmaceuticals, the alkylamine motif is prevalent. globenewswire.com While there is no specific information on the biological activity of this compound, its structure could serve as a scaffold for the synthesis of new bioactive compounds. The steric bulk could influence receptor binding and metabolic stability.
In industrial applications, alkylamines are used in water treatment, as corrosion inhibitors, and in the synthesis of surfactants. globenewswire.com The specific properties imparted by the trimethylhexyl structure could lead to novel applications in these areas. For instance, its potential as a corrosion inhibitor could be investigated, where the bulky structure might lead to the formation of a dense, protective film on metal surfaces.
Development of High-Throughput Screening Methods for this compound Research
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions, catalysts, and materials. scienceintheclassroom.orgacs.org The development of HTS methods tailored to the synthesis and application of sterically hindered amines like this compound would be highly beneficial.
For the discovery of new synthetic routes, HTS can be used to rapidly screen a wide range of catalysts, ligands, solvents, and reaction conditions. scienceintheclassroom.org This is particularly valuable for challenging transformations such as the synthesis of sterically congested amines. rsc.org Miniaturized reaction platforms, coupled with rapid analytical techniques like mass spectrometry, allow for thousands of experiments to be performed in a short time. scienceintheclassroom.org
In the context of applications, HTS can be used to screen for the activity of this compound and its derivatives in various assays. For example, libraries of compounds based on this scaffold could be screened for biological activity. Colorimetric or fluorescence-based assays can be developed to quickly assess properties such as catalytic activity or binding affinity. nih.gov
| HTS Application Area | Methodology | Objective for this compound Research |
| Reaction Optimization | Miniaturized parallel reactors and rapid analysis (e.g., LC-MS, GC-MS). scienceintheclassroom.org | To efficiently discover optimal conditions for the synthesis of this compound and its derivatives. |
| Catalyst Discovery | Screening of diverse ligand and metal precursor libraries. acs.org | To identify novel catalysts for the challenging C-N bond formations required for the synthesis of sterically hindered amines. |
| Biological Activity Screening | Assay plates with colorimetric, fluorescent, or luminescence readouts. enamine.net | To rapidly evaluate libraries of compounds derived from this compound for potential pharmaceutical or agrochemical applications. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
